![molecular formula C11H17NO2 B1324196 2-Octanoyloxazole CAS No. 898758-36-6](/img/structure/B1324196.png)
2-Octanoyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of oxazole-based molecules, including 2-Octanoyloxazole, often involves the van Leusen reaction, based on tosylmethylisocyanides (TosMICs) . This strategy has been used since 1972 and is considered one of the most appropriate methods to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The oxazole ring, with one nitrogen atom and one oxygen atom, is widely displayed in natural products and synthetic molecules . It is known as a prime skeleton for drug discovery . The molecular weight of this compound is 195.26 g/mol.Chemical Reactions Analysis
Oxazole compounds, including this compound, are present in various biological activities . They bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This has led researchers globally to synthesize diverse oxazole derivatives .Scientific Research Applications
1. Medicinal Chemistry and Drug Discovery
2-Octanoyloxazole, with a core similar to 2-aminothiazole (2-AT), plays a significant role in medicinal chemistry and drug discovery. Compounds with a 2-AT core, such as Famotidine and Meloxcam, have been explored for therapeutic areas including anticancer, antitumor, antidiabetic, and anticonvulsant activities. Recent developments have identified new 2-aminothiazoles showing promise in these areas (Das, Sikdar, & Bairagi, 2016).
2. Corrosion Inhibition
Research has shown that compounds similar to this compound, such as 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, effectively inhibit corrosion of mild steel in hydrochloric acid. This suggests potential applications of this compound in corrosion inhibition for various metals (Moretti, Guidi, & Fabris, 2013).
3. Plant Growth Regulation
The structure of this compound, akin to compounds in plant growth retardants like norbornanodiazetine, triazole, and pyrimidine, can be used in physiological research. These compounds provide insights into terpenoid metabolism regulation related to phytohormones and sterols, impacting cell division, elongation, and senescence in plants (Grossmann, 1990).
4. Functional Materials and Sensors
Benzoxazoles, a class related to this compound, have wide-ranging applications in the development of functional materials like engineering plastics, optical brighteners for textiles, and metal sensors. This highlights the potential utility of this compound in material science and sensor technology (Nayak & Niranjan, 2017).
5. Click Chemistry in Drug Discovery
Similar compounds to this compound, particularly those with triazole formations, are increasingly utilized in click chemistry for drug discovery. This modular approach is practical and reliable, indicating potential applications of this compound in creating bio-compatible linkers for pharmaceuticals (Kolb & Sharpless, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which 2-octanoyloxazole belongs, have been reported to exhibit a wide spectrum of biological activities They have been found to interact with various biological targets, influencing numerous physiological processes
Mode of Action
Oxazole derivatives are known to interact with their targets at the cellular level, inducing functional or anatomical changes . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Oxazole derivatives have been reported to influence various biochemical pathways, notably the glyoxalase system and ascorbate-glutathione pathway, which play roles in maintaining cellular homeostasis and detoxifying reactive oxygen species
Pharmacokinetics
Oxazolidinones, a related class of compounds, are known to have potent antimicrobial activity and their pharmacokinetics have been studied . .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities
Action Environment
It is known that environmental factors can significantly impact the action of many chemicals . Factors such as temperature, pH, and the presence of other substances can influence a compound’s stability, efficacy, and mode of action
properties
IUPAC Name |
1-(1,3-oxazol-2-yl)octan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-5-6-7-10(13)11-12-8-9-14-11/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDIBSKKIDXLJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=NC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642037 |
Source
|
Record name | 1-(1,3-Oxazol-2-yl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898758-36-6 |
Source
|
Record name | 1-(1,3-Oxazol-2-yl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.